{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional amine derivative featuring two pyrazole rings. One pyrazole is substituted with a 2-fluoroethyl group at the 1-position, while the other bears a methyl group. This compound’s molecular formula is C₁₀H₁₄FN₅, with a molecular weight of 266.29 g/mol.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-8-10(6-14-16)4-13-5-11-7-15-17(9-11)3-2-12/h6-9,13H,2-5H2,1H3 |
InChI Key |
SQPLMTABLFTPPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of Pyrazolylmethyl Groups: The final step involves the alkylation of the pyrazole ring with pyrazolylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be performed on the fluoroethyl group, converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound in focus, exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features, such as the presence of fluorine and methyl groups, may enhance its interaction with biological targets involved in tumor growth .
Anti-inflammatory Effects
Pyrazole derivatives are well-known for their anti-inflammatory properties. The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This mechanism is similar to that of established anti-inflammatory drugs like celecoxib . The ability to modulate inflammatory pathways positions this compound as a candidate for therapeutic development against inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens .
Neuroprotective Properties
Recent studies have suggested that certain pyrazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve the reduction of oxidative stress and inflammation in neuronal cells .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Various synthetic routes have been developed to create diverse pyrazole compounds, allowing researchers to modify substituents to enhance biological activity .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of pyrazole derivatives, including the compound . In vitro tests demonstrated a significant reduction in tumor cell viability compared to control groups. The study concluded that modifications to the pyrazole ring could enhance antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory effects of pyrazole derivatives showed that the compound inhibited COX-2 expression in human cell lines, leading to decreased production of pro-inflammatory cytokines. This suggests its potential application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazolylmethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Electronic Effects
Compound A : [2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine ()
- Substituents : A 2-(3-methoxyphenyl)ethyl group replaces the 2-fluoroethyl-pyrazole moiety.
- Key Differences : The methoxyphenyl group introduces aromaticity and electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This may reduce binding affinity in receptor sites requiring electronegative interactions.
Compound B : [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine ()
- Substituents : A 5-methylfuran-2-ylmethyl group replaces the 2-fluoroethyl-pyrazole.
- Key Differences: The furan ring’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to fluorine.
Compound C : N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine ()
- Substituents : Lacks the second pyrazole and fluorine, simplifying the structure.
- Key Differences : Reduced molecular weight (C₆H₁₀N₃ , 124.17 g/mol) and absence of fluorine may lower bioavailability and target specificity.
Molecular Weight and Symmetry
Compound D : bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine ()
- Substituents : Two (1-methyl-1H-pyrazol-4-yl)methyl groups.
- Key Differences : Symmetrical structure (C₁₀H₁₄N₆ , molecular weight 226.26 g/mol) may improve crystallinity but reduce conformational flexibility. The absence of fluorine limits electronic effects critical for receptor binding.
Functional Group Impact
Compound E : butyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine ()
- Substituents : A nitro group at the pyrazole 3-position.
- Key Differences : The nitro group’s strong electron-withdrawing nature increases reactivity (e.g., susceptibility to reduction), contrasting with fluorine’s stability. This compound’s C₉H₁₅N₅O₂ formula (225.26 g/mol) highlights trade-offs between stability and functional diversity.
Data Table: Comparative Analysis
Biological Activity
The compound {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features two pyrazole rings and a fluoroethyl substituent, which may enhance its pharmacological properties such as metabolic stability and lipophilicity. The presence of a primary amine group allows for nucleophilic substitutions, while the pyrazole rings can engage in electrophilic aromatic substitutions.
| Property | Value |
|---|---|
| Molecular Formula | C14H22FN5 |
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine |
| InChI Key | QLYLCTXOTVJYKE-UHFFFAOYSA-N |
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to our target showed inhibition of Japanese Encephalitis Virus (JEV) mRNA in various tissues, indicating a mechanism involving the modulation of oxidative stress pathways through the NRF2-SQSTM1 signaling pathway . This suggests that our compound could be further explored for its antiviral properties against flaviviruses.
Anticancer Activity
The anticancer activity of pyrazole derivatives has been well-documented. A study focusing on aminopyrazole compounds demonstrated significant inhibition of cell proliferation in liver (HepG2) and cervical (HeLa) cancer cells with growth percentage reductions of 54.25% and 38.44%, respectively . Given the structural similarities, it is plausible that our compound may exhibit comparable anticancer effects.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Molecular Targets : The primary amine group can bind to various enzymes and receptors.
- Pathways Involved : It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Case Studies
Several studies have investigated the biological activity of related pyrazole compounds:
- Antifungal Activity : Fluorinated pyrazole aldehydes have shown promising antifungal activities against various phytopathogenic fungi while being safe for beneficial soil bacteria .
- Anticancer Studies : A series of novel pyrazole-benzimidazole derivatives were identified as selective pan-FGFR inhibitors, showcasing the potential for developing targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:
- Reagents : Use pyrazole derivatives (e.g., 1-(2-fluoroethyl)-1H-pyrazol-4-ylmethanol and 1-methyl-1H-pyrazol-4-ylmethanamine) with a coupling agent such as EDC/HOBt or DCC.
- Conditions : React in anhydrous DMF or DMSO at 50–60°C for 12–24 hours under nitrogen .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of alcohol to amine) and monitor reaction progress via TLC or LC-MS .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer : Use multi-technique validation:
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and fluorine incorporation. For example, NMR should show a singlet near -210 ppm for the fluoroethyl group .
- HRMS : Confirm molecular weight (e.g., [M+H] peak at m/z 293.1456) and isotopic patterns .
- Melting Point : Compare observed values (e.g., 104–107°C) with literature to assess crystallinity .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer :
- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Use DMSO for biological assays to avoid precipitation .
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent decomposition. Confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. For example:
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Cross-validate ambiguous signals using:
- 2D NMR : Perform HSQC and HMBC to assign overlapping signals (e.g., pyrazole ring protons near δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolve tautomerism or regiochemistry disputes by determining single-crystal structures (e.g., C–C bond lengths <1.5 Å confirm pyrazole connectivity) .
- IR Spectroscopy : Identify NH/CH stretches (e.g., 3298 cm for amine NH) to validate functional groups .
Q. How can bioactivity studies be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Follow CLSI guidelines using MIC assays against Gram-positive/negative strains .
- Receptor Binding : Conduct competitive binding assays (e.g., σ receptor antagonism with -pentazocine displacement) .
- Toxicity Screening : Use MTT assays on HEK293 or HepG2 cells to determine IC values .
Q. What are the challenges in fluorinated substituent stability during derivatization?
- Methodological Answer : Address fluorine lability via:
- Reaction Conditions : Avoid strong bases (e.g., NaOH) and high temperatures (>100°C) to prevent HF elimination. Use mild bases like CsCO in polar aprotic solvents .
- Protecting Groups : Temporarily protect the fluoroethyl group with tert-butyldimethylsilyl (TBS) during multi-step syntheses .
Q. How can reaction kinetics and mechanistic studies enhance scalability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
